

What is the structure of 3-(Benzenesulfonyl)quinolin-2-amine?

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Compound of Interest

Compound Name: 3-(Benzenesulfonyl)quinolin-2-amine

Cat. No.: B2990463

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Technical Guide: 3-(Benzenesulfonyl)quinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, properties, and potential biological significance of **3-(Benzenesulfonyl)quinolin-2-amine**. Due to the compound's specificity, some data herein is presented through representative protocols and analysis of structurally related molecules.

Core Structure and Chemical Identity

3-(Benzenesulfonyl)quinolin-2-amine is a heterocyclic aromatic compound featuring a quinoline scaffold, which is a prevalent core in numerous biologically active molecules. The structure is characterized by an amine group at the 2-position and a benzenesulfonyl group at the 3-position of the quinoline ring. The sulfonamide moiety is a well-known pharmacophore, suggesting potential applications in medicinal chemistry.

The chemical structure can be represented by the SMILES notation:

NC1=NC2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3

Table 1: Chemical Identifiers and Properties

Identifier	Value	Reference
IUPAC Name	3-(Benzenesulfonyl)quinolin-2-amine	-
CAS Number	861386-01-8	[1]
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂ S	[1]
Molecular Weight	284.33 g/mol	[1]
Physical State	Solid (Predicted)	-
Melting Point	Data not available	-
Solubility	Data not available	-

Note: Specific experimental data such as melting point and solubility for **3-(Benzenesulfonyl)quinolin-2-amine** are not readily available in reviewed literature. Properties are inferred from related chemical structures.

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3-(Benzenesulfonyl)quinolin-2-amine** is not detailed in the available literature. However, a plausible and efficient route can be proposed based on the well-established Friedländer Annulation, a classic method for synthesizing quinolines.[2][3][4][5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.

Proposed Synthesis: Modified Friedländer Annulation

This protocol describes the reaction between 2-aminobenzaldehyde and (phenylsulfonyl)acetonitrile.

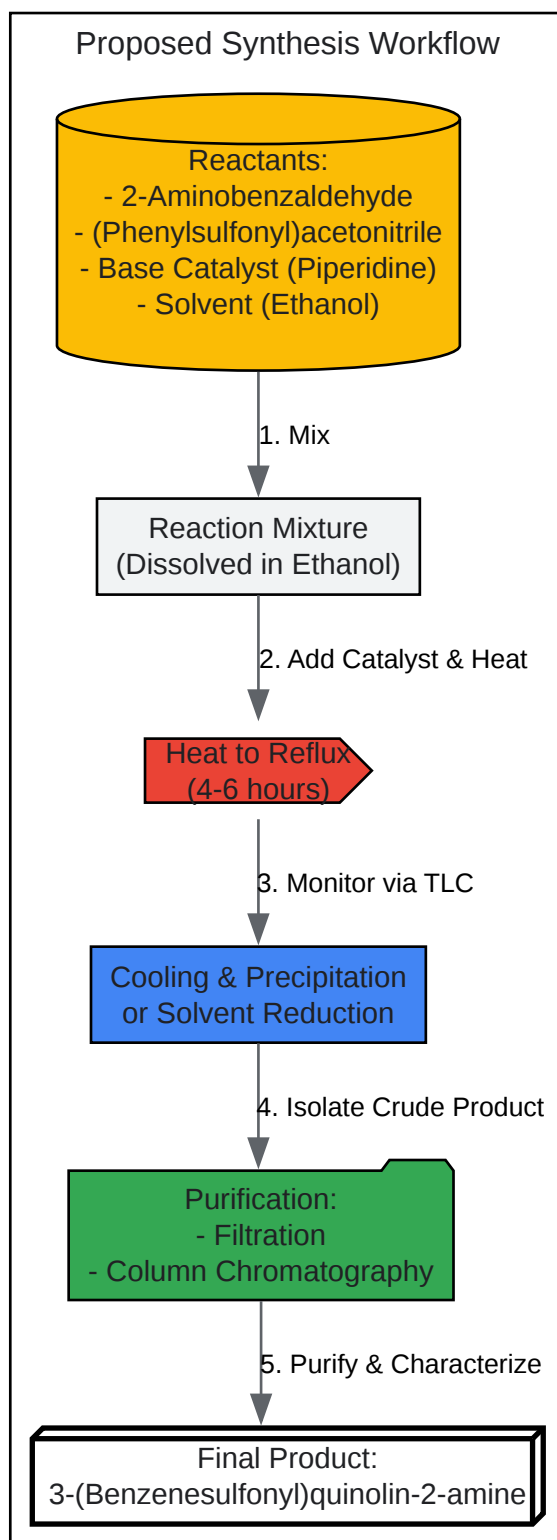
Reactants:

- 2-Aminobenzaldehyde
- (Phenylsulfonyl)acetonitrile

- Base catalyst (e.g., piperidine, potassium carbonate)
- Solvent (e.g., ethanol, DMF)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-aminobenzaldehyde and 1.0 equivalent of (phenylsulfonyl)acetonitrile in anhydrous ethanol.
- **Catalyst Addition:** Add a catalytic amount (0.1-0.2 equivalents) of a suitable base, such as piperidine, to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
- **Purification:** If a precipitate is collected, wash it with cold ethanol to remove residual impurities. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate gradient).
- **Characterization:** Dry the purified product under vacuum and characterize its structure and purity using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy.



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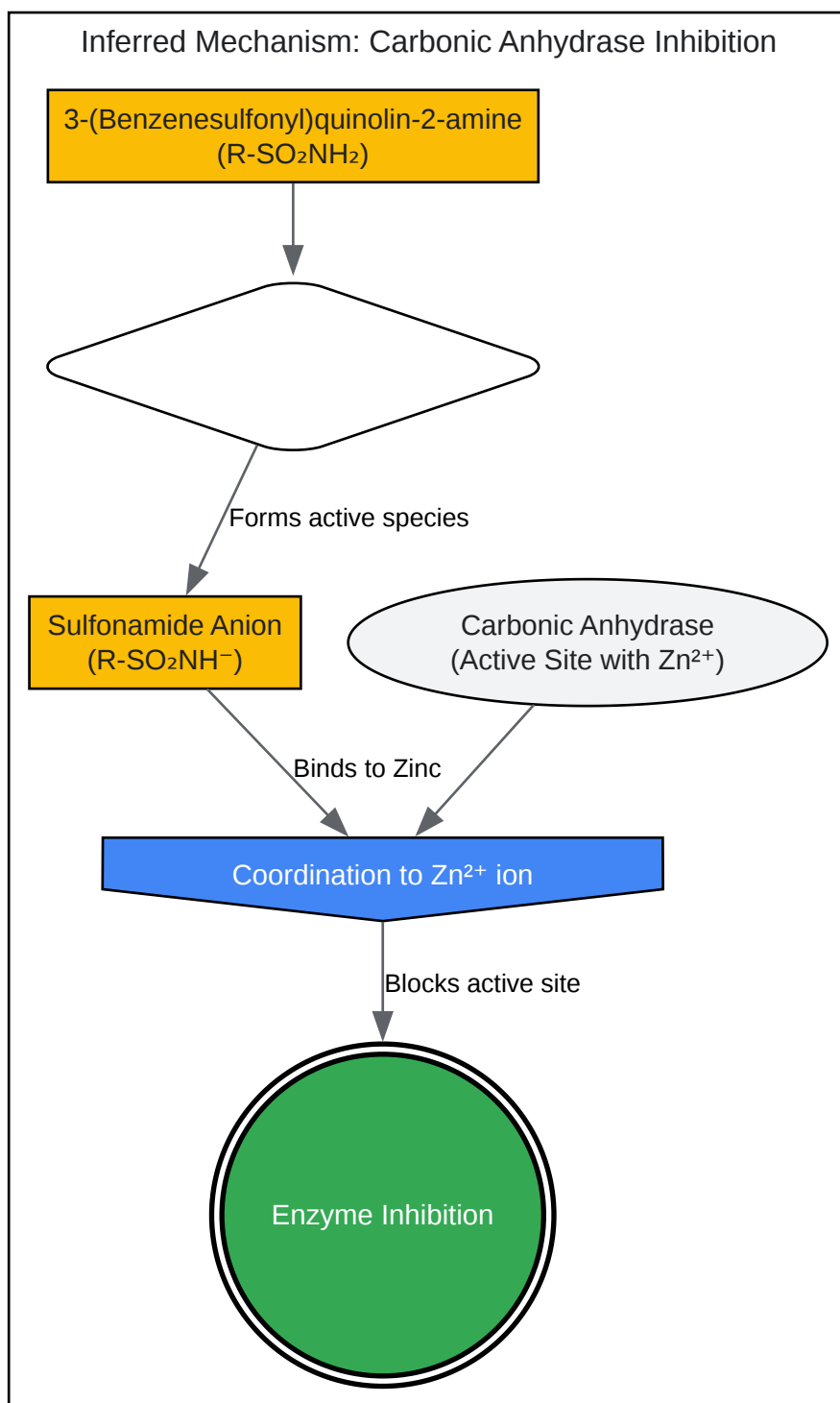
Caption: Proposed workflow for the synthesis of **3-(Benzenesulfonyl)quinolin-2-amine**.

Potential Biological Activity and Mechanism of Action

While **3-(Benzenesulfonyl)quinolin-2-amine** has not been extensively studied, its structural motifs—the quinoline ring and the benzenesulfonamide group—are present in many compounds with significant pharmacological activities.

- **Quinoline Derivatives:** This class of compounds exhibits a wide range of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^[7]
- **Benzenesulfonamides:** The sulfonamide group is a key feature of carbonic anhydrase inhibitors, diuretics, and certain anticancer agents.

The presence of the primary arylsulfonamide group suggests that **3-(Benzenesulfonyl)quinolin-2-amine** could act as an inhibitor of zinc-containing metalloenzymes, such as Carbonic Anhydrases (CAs). The mechanism involves the coordination of the sulfonamide anion ($R-SO_2NH^-$) to the Zn^{2+} ion located in the enzyme's active site, displacing a zinc-bound water molecule and thereby inhibiting the enzyme's catalytic activity.



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Caption: Inferred mechanism of action via carbonic anhydrase inhibition.

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